N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide
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Overview
Description
N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide is an organic compound characterized by its unique chemical structure and properties. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Understanding its synthesis, chemical reactions, and mechanisms of action is crucial for harnessing its potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with 3-[methoxy(methyl)amino]propylamine. This reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction may also require an inert atmosphere and moderate temperatures to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using large-scale reactors and automated systems. The use of continuous flow chemistry techniques and high-throughput screening can optimize the reaction conditions and improve efficiency. Industrial methods focus on maximizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the amide bond to a secondary amine.
Substitution: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions can include various derivatives of the parent compound, each with unique properties and potential applications. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
Scientific Research Applications
N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide has several applications across different scientific disciplines:
Chemistry: Utilized in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. These interactions are often mediated by the compound's ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets.
Comparison with Similar Compounds
N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide is unique in its structural and functional properties. Similar compounds include:
N-[3-[dimethylamino]propyl]-1-methylpyrrole-2-carboxamide
N-[3-[ethylamino]propyl]-1-methylpyrrole-2-carboxamide
N-[3-[methoxy(ethyl)amino]propyl]-1-methylpyrrole-2-carboxamide
These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity, biological activity, and industrial applications.
That's a comprehensive look at this compound! What do you think of this molecule's potential?
Properties
IUPAC Name |
N-[3-[methoxy(methyl)amino]propyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-13-8-4-6-10(13)11(15)12-7-5-9-14(2)16-3/h4,6,8H,5,7,9H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFDACKQMDYEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCCN(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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